molecular formula C14H12N4O3 B2898747 3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034206-51-2

3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B2898747
CAS No.: 2034206-51-2
M. Wt: 284.275
InChI Key: LEKWFGIFQUQBKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C14H12N4O3 and its molecular weight is 284.275. The purity is usually 95%.
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Biological Activity

3-((1-(Furan-3-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a pyrazine core linked to a furan-containing pyrrolidine moiety. Its molecular formula is C13H14N4O2C_{13}H_{14}N_4O_2, and it exhibits characteristics typical of heterocyclic compounds, which are often associated with diverse biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of pyrazine, particularly those with furan and pyrrolidine substitutions, exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve inhibition of key signaling pathways, such as BRAF and EGFR, which are critical in tumor growth and proliferation .

Table 1: Antitumor Efficacy of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715BRAF inhibition
Compound BMDA-MB-23110EGFR signaling pathway interference
This compoundMDA-MB-231TBDTBD

Anti-inflammatory Activity

In addition to its antitumor effects, the compound has demonstrated anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammation . This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Pyrazole derivatives are known for their activity against both Gram-positive and Gram-negative bacteria. Preliminary data suggest that the compound may exhibit significant antibacterial effects, particularly against resistant strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)Activity Type
Compound CStaphylococcus aureus8 µg/mLBactericidal
Compound DEscherichia coli16 µg/mLBacteriostatic
This compoundTBDTBDTBD

Case Studies

Several case studies have focused on the biological activity of pyrazole derivatives. In one notable study, a series of synthesized pyrazole carboxamides were tested for their antifungal activity, revealing promising results against common pathogens . Another study highlighted the synergistic effects of combining pyrazole derivatives with conventional chemotherapeutics like doxorubicin, significantly enhancing cytotoxicity in resistant cancer cell lines .

Properties

IUPAC Name

3-[1-(furan-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3/c15-7-12-13(17-4-3-16-12)21-11-1-5-18(8-11)14(19)10-2-6-20-9-10/h2-4,6,9,11H,1,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEKWFGIFQUQBKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.